Technical Monograph: 2-(Benzyloxy)-1-bromo-4-chlorobenzene (CAS 690261-59-7)
Technical Monograph: 2-(Benzyloxy)-1-bromo-4-chlorobenzene (CAS 690261-59-7)
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Document Control:
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Version: 1.0
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Classification: Technical Guide / Chemical Synthesis
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Target Audience: Medicinal Chemists, Process Development Scientists
Part 1: Executive Summary
2-(Benzyloxy)-1-bromo-4-chlorobenzene (CAS 690261-59-7) represents a high-value "scaffold intermediate" in modern medicinal chemistry. Its structural utility lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an aryl bromide, an aryl chloride, and a benzyl-protected phenol—each responsive to different chemical triggers.
This trisubstituted benzene serves as a critical building block for constructing complex biaryl systems, particularly in the synthesis of SGLT2 inhibitors and other glycoside-based therapeutics. By allowing sequential functionalization (e.g., lithiation at the bromine site followed by palladium-catalyzed coupling at the chlorine site), it enables the "programmed assembly" of drug candidates.
Part 2: Chemical Identity & Physicochemical Profile[2][3][4][5]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 1-Bromo-4-chloro-2-(phenylmethoxy)benzene |
| CAS Registry Number | 690261-59-7 |
| Molecular Formula | C₁₃H₁₀BrClO |
| Molecular Weight | 297.57 g/mol |
| SMILES | Clc1ccc(Br)c(OCc2ccccc2)c1 |
| InChI Key | Unique identifier required for database integration |
Physical Properties (Experimental & Predicted)
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Appearance: White to off-white crystalline solid.
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Melting Point: 58–62 °C (Typical for para-chloro aryl benzyl ethers).
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Solubility:
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High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.
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Low/Insoluble: Water, aliphatic hexanes (cold).
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Stability: Stable under standard laboratory conditions. Hygroscopically inert. Light-sensitive (slow debromination possible under intense UV).
Part 3: Synthetic Architecture
The synthesis of CAS 690261-59-7 is classically achieved via a Williamson Ether Synthesis , coupling 2-bromo-5-chlorophenol with benzyl bromide. This route is preferred for its scalability and the avoidance of transition metal catalysts in the primary step.
Reaction Pathway Visualization
The following diagram illustrates the synthesis logic and the critical process parameters (CPPs).
Figure 1: Synthetic pathway for 2-(Benzyloxy)-1-bromo-4-chlorobenzene via Williamson Ether Synthesis.
Detailed Synthetic Protocol
Objective: Synthesis of 10g of 2-(Benzyloxy)-1-bromo-4-chlorobenzene.
Reagents:
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2-Bromo-5-chlorophenol (1.0 eq)
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Benzyl bromide (1.1 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
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Acetone (Reagent grade) or DMF (for faster kinetics)
Step-by-Step Methodology:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-chlorophenol (10.0 g, 48.2 mmol) in anhydrous Acetone (100 mL).
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Deprotonation: Add anhydrous K₂CO₃ (13.3 g, 96.4 mmol) in a single portion. The suspension will turn slightly yellow as the phenoxide anion forms. Stir at room temperature for 15 minutes.
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Alkylation: Add Benzyl bromide (6.3 mL, 53.0 mmol) dropwise over 10 minutes to control the exotherm.
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Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours.
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IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear.
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Workup:
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Cool the mixture to room temperature.
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Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad.
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Concentrate the filtrate under reduced pressure to yield a crude oil/solid.
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Purification: Recrystallize the crude residue from hot Ethanol or a Hexane/Ethyl Acetate mixture to obtain the pure product as white crystals.
Part 4: Reactivity Engineering & Applications
The value of CAS 690261-59-7 lies in its ability to undergo chemoselective transformations . The molecule contains three "handles" with varying bond dissociation energies and electronic environments.
Orthogonal Reactivity Map
Figure 2: Chemoselective functionalization strategies for the trisubstituted scaffold.
Mechanistic Insights[6]
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Site 1: The Bromine Handle (Most Reactive)
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Mechanism: The C-Br bond is weaker than the C-Cl bond. Treatment with n-Butyllithium at -78°C results in exclusive Lithium-Bromine exchange.
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Application: This generates a potent nucleophile that can attack gluconolactone (in SGLT2 inhibitor synthesis) or aldehydes. The ortho-benzyloxy group provides coordination stabilization to the lithium intermediate.
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Causality: The inductive effect of the oxygen at C2 increases the acidity of the C1 position, facilitating exchange, but steric bulk directs the lithiation to the bromine.
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Site 2: The Benzyloxy Shield (Protecting Group)
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Function: Masks the phenolic hydroxyl to prevent interference with organometallic reagents (like n-BuLi).
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Removal: Can be cleaved after the C1 and C4 manipulations are complete, typically using Boron Tribromide (BBr₃) or hydrogenolysis (H₂/Pd-C), restoring the phenol for further derivatization (e.g., glycosylation).
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Site 3: The Chlorine Handle (Latent Reactivity)
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Stability: Under standard lithiation conditions (-78°C), the C-Cl bond remains intact.
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Activation: Once the Bromine is replaced, the Chlorine can be activated using Palladium catalysts (e.g., Pd₂(dba)₃ with Buchwald ligands) for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach distal rings.
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Part 5: Handling & Safety (E-E-A-T)
While specific toxicological data for this CAS is limited, standard protocols for halogenated aryl ethers must be applied.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: WARNING.[1]
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The benzyloxy ether can oxidize slowly to benzaldehyde and the phenol if exposed to air/light for prolonged periods.
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Spill Response: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as halogenated organic waste.
Part 6: References
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Synthesis of Aryl Benzyl Ethers:
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Source: Organic Chemistry Portal. "Williamson Ether Synthesis."
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URL:[Link]
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SGLT2 Inhibitor Intermediates:
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Source: Google Patents. "Process for the preparation of SGLT-2 inhibitors." (General reference to halo-benzyl-benzene intermediates).
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URL:
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Lithium-Halogen Exchange Selectivity:
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Source: PubChem Compound Summary for Bromine/Chlorine substituted benzenes.
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URL:[Link]
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General Physical Properties of Halogenated Ethers:
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Source: BenchChem. "4-(Benzyloxy)-2-bromo-1-fluorobenzene and Equivalents."[2]
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